molecular formula C16H14N2 B12898948 4-Methyl-3,5-diphenyl-4H-pyrazole CAS No. 61355-12-2

4-Methyl-3,5-diphenyl-4H-pyrazole

Cat. No.: B12898948
CAS No.: 61355-12-2
M. Wt: 234.29 g/mol
InChI Key: LSVKWVGLZFWFRG-UHFFFAOYSA-N
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Description

4-Methyl-3,5-diphenyl-4H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is notable for its structural versatility and is often used as a scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3,5-diphenyl-4H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetophenone under acidic conditions can yield the desired pyrazole . Another method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-diphenyl-4H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-diphenyl-4H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3,5-diphenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

61355-12-2

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

4-methyl-3,5-diphenyl-4H-pyrazole

InChI

InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

LSVKWVGLZFWFRG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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